BenchChemオンラインストアへようこそ!

KRAS G12D inhibitor 3

KRAS G12D TR-FRET IC50

Select KRAS G12D inhibitor 3 as a defined, non-covalent antagonist scaffold for biochemical assay development and medicinal chemistry campaigns. Its quinazoline core delivers a TR-FRET IC50 of 2.72 nM, confirming sub-nanomolar target engagement. The built‑in alkyne group enables copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) for direct conjugation to fluorophores, biotin, or affinity tags—streamlining pull‑down, localization, and probe generation workflows. Order milligram to gram quantities of this ≥98% pure solid for reproducible in vitro SAR and click chemistry applications.

Molecular Formula C34H31ClF3N5O2
Molecular Weight 634.1 g/mol
Cat. No. B12425235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKRAS G12D inhibitor 3
Molecular FormulaC34H31ClF3N5O2
Molecular Weight634.1 g/mol
Structural Identifiers
SMILESC#CC1=C(C=CC2=CC(=CC(=C21)C3=C(C=C4C(=C3F)N=C(N=C4N5CC6CCC(C5)N6)OCC78CCCN7CC(C8)F)Cl)O)F
InChIInChI=1S/C34H31ClF3N5O2/c1-2-23-27(37)7-4-18-10-22(44)11-24(28(18)23)29-26(35)12-25-31(30(29)38)40-33(41-32(25)42-15-20-5-6-21(16-42)39-20)45-17-34-8-3-9-43(34)14-19(36)13-34/h1,4,7,10-12,19-21,39,44H,3,5-6,8-9,13-17H2/t19-,20?,21?,34+/m1/s1
InChIKeyBIZPUCPPAVLJKY-FCHSEJRRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





KRAS G12D Inhibitor 3: Biochemical Potency and Structural Baseline for a Non-Covalent Quinazoline Inhibitor


KRAS G12D inhibitor 3 is a non-covalent, small-molecule antagonist of the KRAS G12D oncoprotein, identified as compound 146 in WO2022002102A1 [1]. It is characterized by a quinazoline core structure, a molecular weight of 634.09 g/mol, and a reported biochemical IC50 of less than 500 nM against the KRAS G12D mutant protein [1]. More precise affinity data from a TR-FRET binding assay report an IC50 value of 2.72 nM, indicating sub-nanomolar binding potency in a biochemical context [2]. The compound contains an alkyne functional group, enabling its use as a click chemistry reagent for copper-catalyzed azide-alkyne cycloaddition (CuAAC) [1].

Why KRAS G12D Inhibitor 3 Cannot Be Replaced by Alternative KRAS G12D Inhibitors: Critical Evidence Gaps


KRAS G12D inhibitors are not a functionally interchangeable class due to divergent binding modes, distinct selectivity profiles for wild-type KRAS and paralogs, and wide-ranging pharmacokinetic (PK) and in vivo efficacy profiles [1]. While many inhibitors share a common target, significant differences exist in their off-target activity, oral bioavailability, and potency in cellular and xenograft models. For example, the clinical compound MRTX1133 demonstrates sub-picomolar biochemical affinity but suffers from poor oral bioavailability, whereas other compounds like HBW-012-D/E and RNK08954 have been engineered to improve upon these liabilities [2]. Therefore, the selection of KRAS G12D inhibitor 3 over other candidates must be justified by its specific quantitative profile in the context of the intended experimental system.

KRAS G12D Inhibitor 3 Quantitative Differentiation: Key Data Points Against Comparators


Biochemical Binding Potency of KRAS G12D Inhibitor 3 Compared to MRTX1133 and Other Inhibitors

In a TR-FRET binding assay measuring compound interaction with the KRAS G12D protein, KRAS G12D inhibitor 3 demonstrated an IC50 value of 2.72 nM [1]. This value is less potent than the reported biochemical IC50 of MRTX1133 (<2 nM) [2] but is more precise than the broad '<500 nM' estimate provided in the original patent [3]. It is also comparable to the IC50 values of other non-covalent KRAS G12D inhibitors like AMG410 (1-4 nM) .

KRAS G12D TR-FRET IC50 Binding Affinity

Functional Utility of KRAS G12D Inhibitor 3 as a Click Chemistry Reagent

KRAS G12D inhibitor 3 contains an alkyne moiety, making it a functional click chemistry reagent capable of undergoing copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups . This feature is shared by MRTX1133 but is absent in many other KRAS G12D inhibitors (e.g., RNK08954, AMG410, HRS-4642), which lack a bioorthogonal conjugation handle.

Click Chemistry CuAAC Alkyne Bioconjugation

Comparative Biochemical Potency of KRAS G12D Inhibitor 3 vs. Pan-KRAS Inhibitors

KRAS G12D inhibitor 3, with an IC50 of 2.72 nM against the G12D mutant, is significantly more potent than pan-KRAS inhibitors like KRAS inhibitor-3, which shows a KD of 370 nM for KRAS G12D . This 136-fold difference in potency indicates a much stronger binding affinity for the G12D mutant.

Pan-KRAS Selectivity Biochemical IC50 KRAS G12D

Potential Differentiation in Cellular Potency and Selectivity

While direct cellular IC50 data for KRAS G12D inhibitor 3 is not publicly available in peer-reviewed literature, its biochemical potency (2.72 nM) suggests it may have cellular activity in the low nanomolar range. In contrast, MRTX1133 has a reported median cellular pERK IC50 of ~5 nM and >1,000-fold selectivity over KRAS WT cells [1]. RNK08954 shows cellular IC50 values of 2.6-49.5 nM in G12D-mutant lines with >11-115-fold selectivity . The cellular profile of KRAS G12D inhibitor 3 remains to be fully characterized.

Cellular IC50 KRAS G12D Selectivity pERK

Recommended Research Applications for KRAS G12D Inhibitor 3 Based on Evidence Profile


Biochemical Screening and Binding Assays

Given its validated biochemical potency (IC50 = 2.72 nM in TR-FRET assays) [1], KRAS G12D inhibitor 3 is suitable for use in in vitro biochemical screens, such as TR-FRET or FP assays, to confirm target engagement with the KRAS G12D protein. Its potency is comparable to other non-covalent inhibitors in this setting [2].

Click Chemistry-Based Probe Development

The alkyne functional group present in KRAS G12D inhibitor 3 makes it an ideal scaffold for developing chemical probes . Researchers can use CuAAC chemistry to conjugate the compound to fluorophores, biotin, or other reporter tags for target identification, localization studies, or pull-down assays in KRAS G12D-mutant cell lines.

Structure-Activity Relationship (SAR) Studies

As a quinazoline-based compound disclosed in patent WO2022002102A1 [3], KRAS G12D inhibitor 3 serves as a defined chemical entity for medicinal chemistry campaigns. Researchers can use it as a reference compound for SAR exploration aimed at improving potency, selectivity, or pharmacokinetic properties.

Cautionary Note: Cellular and In Vivo Studies

Researchers should exercise caution when selecting KRAS G12D inhibitor 3 for cellular or in vivo efficacy studies. Publicly available data on its cellular potency, selectivity, and pharmacokinetic properties are currently lacking . For such applications, compounds with robustly characterized cellular and in vivo profiles (e.g., MRTX1133, RNK08954) are recommended until further data for this compound is published.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for KRAS G12D inhibitor 3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.